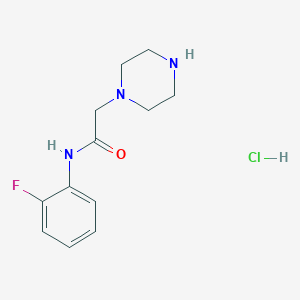

N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

Description

N-(2-Fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride (CAS 1365836-41-4) is a synthetic acetamide derivative characterized by a 2-fluorophenyl group attached to the acetamide nitrogen and a piperazine ring at the acetamide's α-position. Its molecular formula is C₁₂H₁₈Cl₂FN₃O, with a molecular weight of 310.20 g/mol . The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-piperazin-1-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O.ClH/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJQGQFMKUGMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride to form N-(2-fluorophenyl)chloroacetamide. This intermediate is then reacted with piperazine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and are performed under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-fluorophenyl)-2-(piperazin-1-yl)acetic acid, while reduction could produce N-(2-fluorophenyl)-2-(piperazin-1-yl)ethanol.

Scientific Research Applications

N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound’s core structure—a piperazine-linked acetamide—is shared with numerous analogs, but substituent variations significantly influence properties. Key structural analogs include:

Key Observations :

- Substituent Position : The 2-fluoro group in the target compound may confer steric and electronic effects distinct from analogs with substituents at the 3- or 4-positions (e.g., 3-chloro in Compound 12 , 4-chloro in OMXX-291610-01 ).

- Piperazine Modifications : Methyl or aryl substitutions on the piperazine ring (e.g., Compound 12’s 4-methyl group ) alter lipophilicity and receptor interactions.

Physicochemical Properties

- Solubility : Hydrochloride and dihydrochloride salts (e.g., target compound , OMXX-291610-01 ) improve water solubility compared to free bases like N-Phenyl-2-(piperazin-1-yl)acetamide .

- Melting Points : While data for the target compound is unavailable, analogs with similar structures (e.g., Compound 15: 269–270°C ) suggest high thermal stability, typical of crystalline salts.

Pharmacological Activity

Though direct activity data for the target compound is lacking, insights can be inferred from structural analogs:

- Anticonvulsant Activity : Compound 5c (N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide) exhibits ED₅₀ = 0.055 mmol/kg in maximal electroshock models, attributed to its piperidine substitution . Piperazine analogs like the target compound may share similar mechanisms.

- Antimicrobial Activity : Benzo[d]thiazole-sulfonyl acetamides (e.g., Compound 47 ) show gram-positive bacterial inhibition, highlighting the role of bulky substituents in enhancing activity.

- Toxicity : N-Phenyl-2-(piperazin-1-yl)acetamide is classified as Category 4 for oral toxicity (LD₅₀ > 300 mg/kg), suggesting that fluorination (as in the target compound) may modulate safety profiles.

Biological Activity

N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, which is known for its diverse pharmacological properties. The fluorophenyl group enhances its interaction with biological targets, potentially increasing its efficacy and selectivity.

1. Inhibition of Nucleoside Transporters

Recent studies have shown that derivatives of N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide, such as FPMINT, act as selective inhibitors of equilibrative nucleoside transporters (ENTs). These transporters are crucial for the regulation of nucleoside levels in cells and are implicated in various diseases, including cancer. FPMINT has been reported to exhibit a selectivity ratio favoring ENT2 over ENT1 by 5 to 10 times, suggesting potential applications in cancer therapy where modulation of nucleotide metabolism is beneficial .

2. Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Studies involving various piperazine derivatives indicate that modifications to the piperazine ring can enhance anticonvulsant activity. For instance, certain derivatives have shown significant protection in animal models against seizures induced by maximal electroshock (MES) tests at doses as low as 100 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by structural modifications. The following table summarizes key findings from SAR studies:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased potency against ENTs |

| Variation in piperazine substituents | Enhanced anticonvulsant efficacy |

| Alteration of acetamide moiety | Improved selectivity towards specific biological targets |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of FPMINT on cancer cell lines, demonstrating that it inhibits cell proliferation through the modulation of ENT activity. The compound was found to induce apoptosis in specific cancer cell types, highlighting its potential use as an anticancer agent .

Case Study 2: Anticonvulsant Efficacy

In a series of experiments assessing the anticonvulsant effects of various piperazine derivatives, this compound showed a significant reduction in seizure frequency in rodent models. These findings suggest that this compound may serve as a promising candidate for further development in epilepsy treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride, and how can purity be validated?

- Methodology :

- Synthesis : The compound can be synthesized via nucleophilic substitution or amide coupling reactions. For example, reacting 2-fluoroaniline with a piperazine-containing acetyl chloride derivative under anhydrous conditions (e.g., DCM, DMF) at 0–25°C .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.

- Validation : Purity is confirmed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR (¹H/¹³C) to verify structural integrity .

Q. Which analytical techniques are critical for confirming the structural and stereochemical properties of this compound?

- Techniques :

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .

- NMR spectroscopy : ¹H NMR (δ 7.2–7.6 ppm for fluorophenyl protons; δ 3.1–3.5 ppm for piperazine CH₂ groups) and ¹⁹F NMR (δ -110 to -120 ppm) confirm substituent positions .

- Mass spectrometry : ESI-MS (m/z 310.20 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity and resolve contradictions in pharmacological data?

- Experimental Design :

- In vitro assays : Screen for receptor binding (e.g., serotonin/dopamine receptors) using radioligand displacement assays (IC₅₀ values) .

- Dose-response studies : Compare efficacy against structural analogs (e.g., N-(3-chlorophenyl) derivatives) to identify SAR trends .

- Contradiction resolution : Use meta-analysis of published IC₅₀ values and control for variables like assay conditions (pH, temperature) or cell-line specificity .

Q. What computational methods are suitable for predicting target interactions and pharmacokinetic properties?

- Methods :

- Molecular docking (AutoDock Vina) : Simulate binding to GPCRs (e.g., 5-HT₁A) using crystal structures (PDB ID: 6WGT) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- ADME prediction (SwissADME) : Estimate logP (2.1), bioavailability (55%), and blood-brain barrier penetration .

Q. How can density functional theory (DFT) elucidate electronic properties relevant to reactivity?

- Application :

- Calculate HOMO-LUMO gaps (B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites. For example, the fluorophenyl group’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), enhancing stability .

- Compare with experimental UV-Vis spectra (λmax ~270 nm) to validate computational models .

Q. What strategies address discrepancies in reported metabolic stability and toxicity profiles?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.